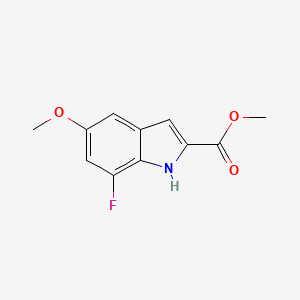![molecular formula C11H21NO2 B13455512 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol](/img/structure/B13455512.png)
4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol It is known for its unique structure, which includes a morpholine ring attached to a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol typically involves the reaction of morpholine with cyclohexanone under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by nucleophilic addition to cyclohexanone. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at a controlled temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong nucleophiles like sodium azide (NaN3) or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various alcohols .
Scientific Research Applications
4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The cyclohexanol moiety can also participate in hydrophobic interactions, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Morpholine, 4-(1-cyclohexen-1-yl)-: Contains a cyclohexene ring instead of a cyclohexanol ring.
Uniqueness
4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol is unique due to its combination of a morpholine ring and a cyclohexanol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H21NO2/c13-11-3-1-10(2-4-11)9-12-5-7-14-8-6-12/h10-11,13H,1-9H2 |
InChI Key |
OMNHZMWCMZFSTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2CCOCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide](/img/structure/B13455429.png)
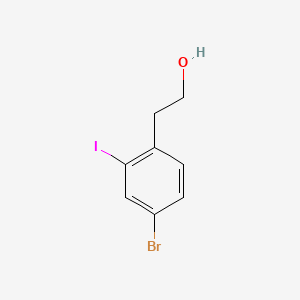
![Methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13455433.png)
amino}-4-methylhexanoic acid](/img/structure/B13455440.png)

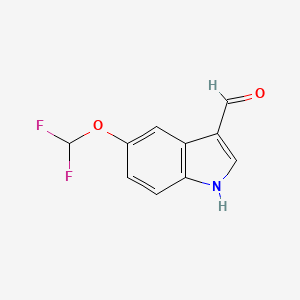

![methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate](/img/structure/B13455463.png)
![6,7-Dichloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13455471.png)
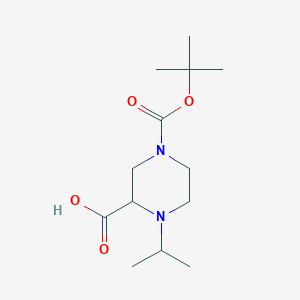
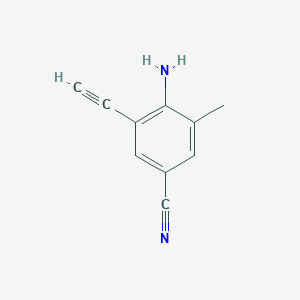

![Glycyl-N-[(benzyloxy)carbonyl]glycine](/img/structure/B13455502.png)
